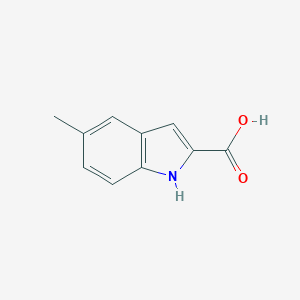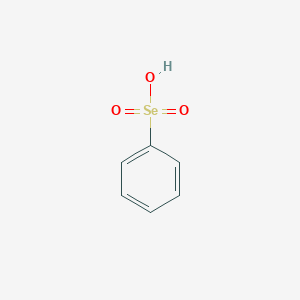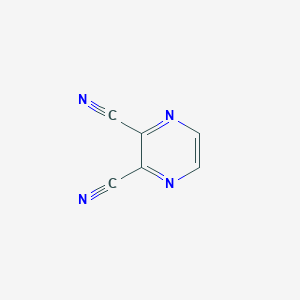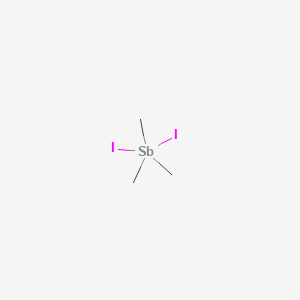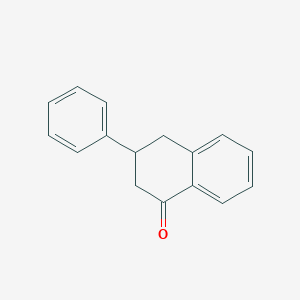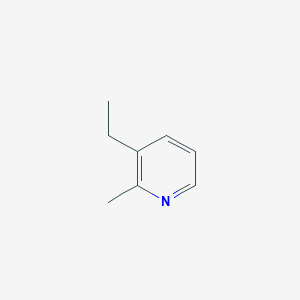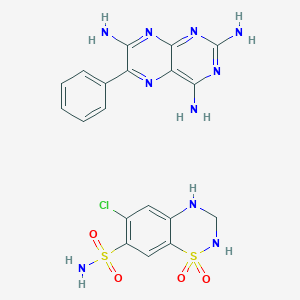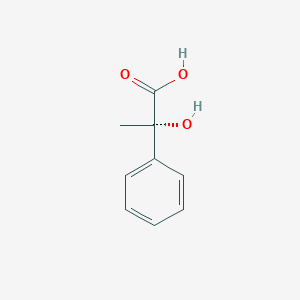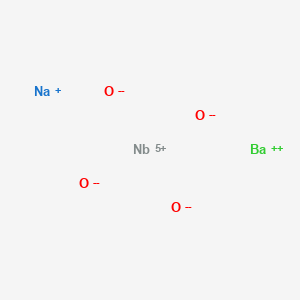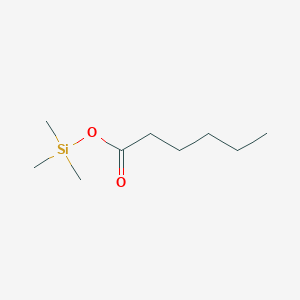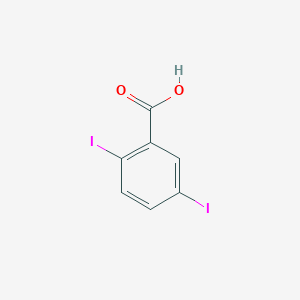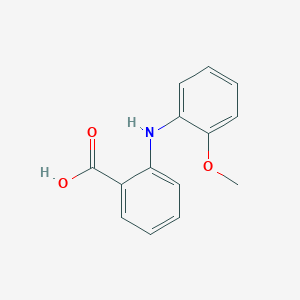
N-(2-甲氧基苯基)邻氨基苯甲酸
描述
Synthesis Analysis
The synthesis of N-(2-Methoxyphenyl)anthranilic acid and related compounds often involves reactions between anthranilic acids and methyl 2-iodobenzoates under specific conditions, such as the Jourdan-Ullmann reaction, which yields good to excellent yields of related anthranilic acids required as precursors for further chemical synthesis (Rewcastle & Denny, 1987). Another approach includes the reaction of N-(2-Hydroxyphenyl)anthranilic acids with acetic anhydride, leading to various products based on the reaction conditions and the reactants used (Kim, 1981).
Molecular Structure Analysis
Molecular structure analysis of anthranilic acid derivatives, including N-(2-Methoxyphenyl)anthranilic acid, can be conducted using techniques like X-ray diffraction, NMR, and mass spectroscopy. These analyses provide insights into the conformational isomerism and structural elucidation of the compounds (Guo et al., 2018).
Chemical Reactions and Properties
N-(2-Methoxyphenyl)anthranilic acid undergoes various chemical reactions, including amination, which can be facilitated by copper-catalyzed cross-coupling reactions. This method is effective for amination of 2-chlorobenzoic acids with aniline derivatives, producing a wide range of N-aryl anthranilic acid derivatives without the need for acid protection and offering high yields (Mei, August, & Wolf, 2006).
科学研究应用
-
Cancer Research
- Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways .
- The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .
- Recently, Chuanfeng Niu et al. synthesized novel complexes using trifluorinated anthranilic acid derivatives. The complexes’ cytotoxic effects on A549 (human lung cancer cells) and Hela (human cervical cancer cells) were also investigated .
-
Diabetes and Obesity Research
-
Antiviral Research
-
Antibacterial Research
-
Pharmaceutical Research
- Anthranilic acid serves as a precursor for crafting numerous commercial drugs and pharmaceuticals, playing a pivotal role as the foundational framework in various drug categories like fenamates and NSAIDs .
- N-Alkylated anthranilic acid derivatives represent important intermediates. They can be advantageously prepared by solid-phase synthesis, by Buchwald–Hartwig amination or reductive amination with wide substrate scope and with excellent crude purities .
-
Inflammatory Diseases Research
- The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents .
- Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation .
- To confirm their anti-inflammatory effects, additional ex vivo tests were conducted .
- These immunohistochemical studies explicated the same compounds with better anti-inflammatory potential .
- To determine the binding affinity and interaction mode, as well as to explain the anti-inflammatory activities, the molecular docking simulation of the compounds was investigated against human serum albumin .
- The biological evaluation of the compounds was completed, assessing their antimicrobial activity and spasmolytic effect .
-
P-glycoprotein Inhibitors
-
Synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones
-
Amino Acid
- Anthranilic acid is an aromatic acid with the formula and has a sweetish taste .
- The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .
- As a result of containing both acidic and basic functional groups, the compound is amphoteric .
- Anthranilic acid is a white solid when pure, although commercial samples may appear yellow .
- Anthranilic acid was once thought to be a vitamin and was referred to as vitamin L1 in that context, but it is now known to be non-essential in human nutrition .
-
Anti-Inflammatory Drug Candidates
- The current trend of research has shifted towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents .
- Phenyl- or benzyl-substituted hybrids exerted very good anti-inflammatory effects in preventing albumin denaturation .
- To confirm their anti-inflammatory effects, additional ex vivo tests were conducted .
- These immunohistochemical studies explicated the same compounds with better anti-inflammatory potential .
- To determine the binding affinity and interaction mode, as well as to explain the anti-inflammatory activities, the molecular docking simulation of the compounds was investigated against human serum albumin .
- The biological evaluation of the compounds was completed, assessing their antimicrobial activity and spasmolytic effect .
-
Synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones
安全和危害
Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
未来方向
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have interesting antimicrobial, antiviral, and insecticidal activities . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
属性
IUPAC Name |
2-(2-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMZRVJKYCPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157791 | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)anthranilic acid | |
CAS RN |
13278-32-5 | |
| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

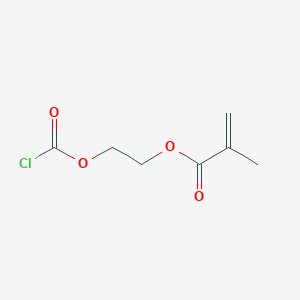
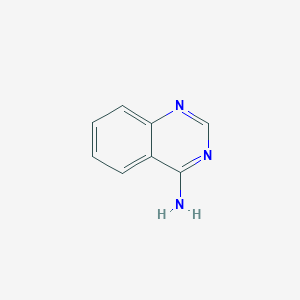
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
